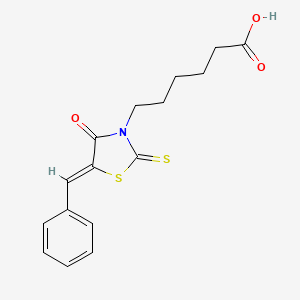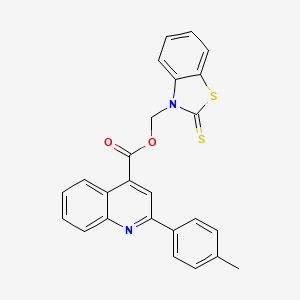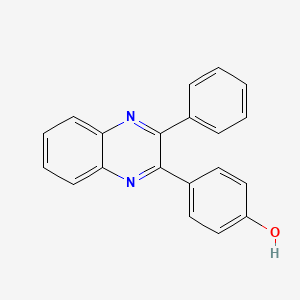![molecular formula C26H26N4O B10875211 N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine](/img/structure/B10875211.png)
N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of microwave dielectric heating and other advanced techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[8-Imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-1-propanol
- 3-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylpropan-1-amine
Uniqueness
N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine is unique due to its specific structural features and the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C26H26N4O |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
3-(13-imino-11-phenyl-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H26N4O/c1-29(2)15-8-16-30-17-28-26-23(25(30)27)22(19-10-4-3-5-11-19)21-14-13-18-9-6-7-12-20(18)24(21)31-26/h3-7,9-14,17,22,27H,8,15-16H2,1-2H3 |
InChI-Schlüssel |
XKIJFVOBHVZJJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875129.png)

![3-nitro-5-[({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10875134.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)

![(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10875154.png)
![8-[(3-ethoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875172.png)
![2,4-dichloro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10875178.png)
![[4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate](/img/structure/B10875187.png)
![N-cycloheptyl-N~2~-[(2-{[(4-methoxyphenyl)carbonyl]amino}phenyl)carbonyl]isoleucinamide](/img/structure/B10875189.png)
![N'-[(4-nitrophenyl)carbonyl]naphthalene-1-carbohydrazide](/img/structure/B10875193.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10875202.png)
